8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method employs the Conrad–Limpach synthesis, which involves the reaction of aniline derivatives with β-ketoesters to form quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the chloro and methyl substituents.
8-Hydroxyquinoline: Known for its wide range of pharmacological applications.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different substituents and biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activities .
Properties
IUPAC Name |
8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-14(17(20)21)12-8-5-9-13(18)16(12)19-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPICDAJPAVHJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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